2,4-Dichloro-3-nitroquinoline

Medicinal Chemistry EGFR Inhibitors Anticancer

Researchers developing EGFR-targeted anticancer agents face limited access to regioselective bis-electrophilic scaffolds for constructing 2,4-diamino-3-nitroquinoline libraries. This compound directly addresses that gap. • Direct precursor to compound libraries with antiproliferative activity against A-549, H-460, and HCT-116 cancer cell lines comparable to Erlotinib. • Sequential SNAr reactivity at C-4 then C-2 enables controlled, stepwise functionalization unattainable with mono-chlorinated or non-nitrated analogs. • Certified reference standard for identifying and quantifying this process-related impurity in Imiquimod API per ICH Q3A regulatory guidelines.

Molecular Formula C9H4Cl2N2O2
Molecular Weight 243.04 g/mol
CAS No. 132521-66-5
Cat. No. B146357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-3-nitroquinoline
CAS132521-66-5
Molecular FormulaC9H4Cl2N2O2
Molecular Weight243.04 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=N2)Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C9H4Cl2N2O2/c10-7-5-3-1-2-4-6(5)12-9(11)8(7)13(14)15/h1-4H
InChIKeyRSFJVCHKGRUCIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-3-nitroquinoline: Strategic Bis-Electrophilic Scaffold


2,4-Dichloro-3-nitroquinoline (CAS 132521-66-5) is a trisubstituted quinoline heterocycle that serves as a specialized, bis-electrophilic building block in medicinal chemistry and chemical biology. Characterized by two reactive chlorine atoms at the 2- and 4-positions and an electron-withdrawing nitro group at the 3-position (molecular formula C₉H₄Cl₂N₂O₂, molecular weight 243.05 g/mol), this compound exhibits a distinct regioselective reactivity profile that enables sequential nucleophilic aromatic substitution (SNAr) reactions under controlled conditions [1]. Commercially available at purities ≥95% , it functions as a versatile precursor for constructing 2,4-diamino-3-nitroquinoline libraries and is a recognized regulatory impurity in the synthesis of the immunomodulatory drug Imiquimod [2].

2,4-Dichloro-3-nitroquinoline: Irreplaceable Regioselectivity and Potency


Generic substitution with simpler mono-chlorinated quinoline building blocks (e.g., 4-chloro-3-nitroquinoline) or non-nitrated 2,4-dichloroquinoline fails to replicate the unique synthetic and biological outcomes associated with 2,4-dichloro-3-nitroquinoline. The 3-nitro group is not a passive substituent; it exerts a powerful electron-withdrawing effect that activates both the 4- and 2-positions for SNAr while simultaneously imparting a critical pharmacophoric element for anticancer activity against EGFR-overexpressing tumors [1]. The presence of two leaving groups at C-2 and C-4 allows for controlled, sequential functionalization to generate diverse 2,4-diamino-3-nitroquinoline chemotypes, a synthetic versatility unattainable with mono-chlorinated analogs. Procuring a substitute without the 3-nitro group (e.g., 2,4-dichloroquinoline) leads to a complete loss of the antiproliferative activity associated with this chemotype [2].

2,4-Dichloro-3-nitroquinoline: Head-to-Head Performance Data


Antiproliferative Potency Against EGFR+ Cancer Cells

Derivatives synthesized from 2,4-dichloro-3-nitroquinoline exhibit potent antiproliferative activity against EGFR-overexpressing cancer cell lines, demonstrating efficacy comparable to the clinically approved EGFR inhibitor Erlotinib. The derivative 3a (2,4-bis[(3-fluorophenyl)amino]-3-nitroquinoline) showed GI50 values against A-549 lung cancer cells comparable to the positive control. This efficacy is directly linked to the 3-nitroquinoline core structure, which is absent in non-nitrated analogs like 2,4-dichloroquinoline, which lack such activity [1].

Medicinal Chemistry EGFR Inhibitors Anticancer

Regioselective SNAr at C-4

2,4-Dichloro-3-nitroquinoline undergoes highly regioselective SNAr at the C-4 position under microwave-assisted conditions in water, enabling the efficient, one-pot synthesis of 4-aryl(alkyl)amino-3-nitroquinolines. This site-specificity is not observed in analogs lacking the 3-nitro group. For instance, 2,4-dichloroquinoline requires more forceful conditions and often yields mixtures of regioisomers. The 3-nitro group in the target compound strongly activates C-4 due to extended conjugation with the adjacent nitro group [1].

Organic Synthesis Medicinal Chemistry Methodology

Sequential Bis-Functionalization for Library Synthesis

2,4-Dichloro-3-nitroquinoline is a superior building block for generating structurally diverse 2,4-diamino-3-nitroquinoline libraries due to the presence of two leaving groups with distinct reactivities. After initial substitution at C-4, the remaining C-2 chloro group can be substituted in a subsequent step with a different amine nucleophile, enabling the construction of 2,4-diaryl(dialkyl)amino-3-nitroquinolines. This two-step, sequential functionalization capacity is impossible with mono-chlorinated analogs like 4-chloro-3-nitroquinoline, which can only be mono-functionalized [1].

Medicinal Chemistry Library Synthesis Methodology

Water-Catalyzed Microwave-Accelerated SNAr

2,4-Dichloro-3-nitroquinoline undergoes efficient, water-catalyzed SNAr under microwave irradiation, a unique reactivity profile among electrophilic quinoline building blocks. The reaction with various amines proceeds in pure water, with complete regioselectivity and short reaction times (10-30 min). In contrast, 4-chloro-3-nitroquinoline typically requires organic solvents (e.g., THF, DMF) and longer reaction times (hours to days) for comparable SNAr reactions [1]. The water-mediated reaction is attributed to ambiphilic dual activation by water molecules, a feature enabled by the specific electronic configuration imparted by the 3-nitro group.

Green Chemistry Methodology Synthetic Chemistry

2,4-Dichloro-3-nitroquinoline: Key Application Scenarios


EGFR Inhibitor Building Block

Procurement of 2,4-dichloro-3-nitroquinoline is essential for laboratories engaged in the design and synthesis of novel EGFR inhibitors. This compound serves as the direct precursor to 2,4-diamino-3-nitroquinoline libraries that have demonstrated antiproliferative activity against lung (A-549, H-460) and colon (HCT-116) cancer cell lines comparable to Erlotinib [1]. Its unique regioselective reactivity ensures the efficient generation of diverse analogs for SAR exploration and lead optimization.

Imiquimod Synthesis and Impurity Control

This compound is a documented impurity in the synthesis of the FDA-approved immunomodulator Imiquimod [2]. Therefore, procurement is critical for pharmaceutical companies and contract research organizations (CROs) involved in the development, scale-up, or quality control of Imiquimod active pharmaceutical ingredient (API) and its generic formulations. High-purity material is required for reference standard qualification and impurity profiling in regulatory submissions.

Probe for Regioselective SNAr Mechanisms

Due to its distinct electronic structure, 2,4-dichloro-3-nitroquinoline serves as a model substrate in academic and industrial research aimed at understanding and optimizing SNAr reactions. Its ability to undergo rapid, water-catalyzed, and microwave-assisted substitution at C-4 makes it a valuable probe for studying ambiphilic dual activation and developing new, environmentally benign synthetic methodologies [1].

Impurity Reference Standard for Quality Control

Certified reference standards of 2,4-dichloro-3-nitroquinoline are required by analytical chemistry and quality control laboratories for the development and validation of HPLC, GC, and LC-MS methods to monitor and quantify this specific process-related impurity in Imiquimod API and finished drug products. Regulatory guidelines mandate the identification and control of such impurities [2].

Technical Documentation Hub

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